1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a unique structure combining an indene moiety with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its potential therapeutic effects .
Comparison with Similar Compounds
1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone: A novel cathinone derivative with similar structural features.
4-((3-isopropoxy-2,3-dihydro-1H-inden-5-yl)-carbamoyl)benzoic acid: An indene derivative used as a retinoic acid receptor agonist.
Uniqueness: 1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific combination of an indene moiety and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-7-11(14(17)18)8-15(13)12-5-4-9-2-1-3-10(9)6-12/h4-6,11H,1-3,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBRLZFVUAVGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3CC(CC3=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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